N~1~-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE
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Overview
Description
N~1~-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE is a synthetic compound that features a complex structure incorporating a pyrazole ring, an iodine atom, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an isocyanide and an alkyne.
Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.
Formation of the Hydrazonoyl Group: This step involves the reaction of an appropriate hydrazine derivative with a carbonyl compound.
Coupling with the Phenyl Group: The final step involves coupling the pyrazole derivative with a phenyl group containing an acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N~1~-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N1-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The pyrazole ring and iodine atom play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-methyl-1H-pyrazole: Shares the pyrazole ring and iodine atom but lacks the acetamide group.
1-Benzyl-4-iodo-1H-pyrazole: Similar structure but with a benzyl group instead of the acetamide moiety.
Uniqueness
N~1~-[4-(1-{(E)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C15H16IN5O2 |
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Molecular Weight |
425.22g/mol |
IUPAC Name |
N-[(E)-1-(4-acetamidophenyl)ethylideneamino]-4-iodo-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16IN5O2/c1-9(11-4-6-12(7-5-11)17-10(2)22)18-19-15(23)14-13(16)8-21(3)20-14/h4-8H,1-3H3,(H,17,22)(H,19,23)/b18-9+ |
InChI Key |
HEMXBHIHBREACL-GIJQJNRQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NN(C=C1I)C)/C2=CC=C(C=C2)NC(=O)C |
SMILES |
CC(=NNC(=O)C1=NN(C=C1I)C)C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CC(=NNC(=O)C1=NN(C=C1I)C)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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